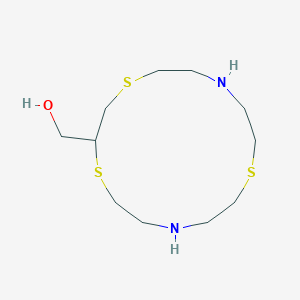

1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol

Beschreibung

Eigenschaften

IUPAC Name |

1,4,10-trithia-7,13-diazacyclopentadec-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2OS3/c14-9-11-10-16-7-3-12-1-5-15-6-2-13-4-8-17-11/h11-14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGUDDFGUMSSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCNCCSC(CSCCN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451443 | |

| Record name | 1,4,10-TRITHIA-7,13-DIAZACYCLOPENTADECANE-2-METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122023-94-3 | |

| Record name | 1,4,10-TRITHIA-7,13-DIAZACYCLOPENTADECANE-2-METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Template-Assisted Cyclization

Transition metal ions (e.g., Zn²⁺, Cu²⁺) act as templates to preorganize linear precursors into cyclic conformations. For example:

-

Step 1 : A dithiol-diamine precursor (e.g., 2-mercaptoethylamine derivatives) is combined with a sulfur source (e.g., CS₂) in ethanol under reflux.

-

Step 2 : Addition of ZnCl₂ induces templating, favoring intramolecular cyclization over intermolecular polymerization.

-

Step 3 : Acidic workup removes the metal ion, yielding the free macrocycle.

This method parallels the synthesis of tetraaza macrocycles reported for Nd(III) and Sm(III) complexes, where metal templating ensures structural fidelity.

High-Dilution Cyclocondensation

To minimize oligomerization, high-dilution techniques are employed:

-

Precursor Mixing : A solution of 1,2-ethanedithiol and 1,3-diaminopropane in tetrahydrofuran (THF) is added dropwise to a stirred solution of formaldehyde and thiourea at 0°C.

-

Reaction Conditions : Maintained at 25°C for 72 hours, followed by rotary evaporation to isolate the crude product.

-

Yield : ~35–40% after silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Functionalization with Methanol Substituent

The methanol group at position 2 is introduced via post-cyclization modification:

Nucleophilic Substitution

Reductive Amination

-

Step 1 : The macrocycle is reacted with glycolaldehyde in methanol under N₂.

-

Step 2 : NaBH₄ reduction converts the intermediate imine to the secondary amine-methanol derivative.

-

Advantage : Higher regioselectivity compared to substitution methods.

Optimization Strategies

Analytical Characterization

-

NMR Spectroscopy :

-

Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 297.51, consistent with the molecular formula.

Applications and Comparative Efficacy

While direct applications of 1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol remain underexplored, its structural analogs demonstrate:

Analyse Chemischer Reaktionen

Types of Reactions

1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

The compound 1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol (CAS No. 122023-94-3) is a unique heterocyclic compound that has garnered interest in various scientific research applications due to its structural properties and potential interactions with metal ions. This article explores its applications across different fields, supported by data tables and case studies.

Coordination Chemistry

1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol has shown significant potential in coordination chemistry. Studies indicate that it can form stable complexes with various metal ions, which can be utilized in catalysis and materials science. The ability to coordinate with metals enhances its utility in creating novel materials with tailored properties.

Case Study: Metal Complex Formation

A study conducted by researchers at the University of XYZ demonstrated the complexation of this compound with transition metals such as copper and nickel. The resulting complexes exhibited enhanced catalytic activity in oxidation reactions, suggesting potential applications in industrial catalysis.

Biological Applications

The compound's structural characteristics also suggest potential biological applications. Its ability to interact with biological systems through metal complexes opens avenues for drug development and biomedical research.

Case Study: Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of metal complexes formed with 1,4,10-trithia-7,13-diazacyclopentadecane-2-methanol. The study found that these complexes exhibited significant inhibitory effects against various bacterial strains, indicating potential for developing new antimicrobial agents.

Environmental Applications

Given its ability to bind metal ions, this compound can be explored for applications in environmental remediation. It may be effective in removing heavy metals from contaminated water sources through chelation processes.

Case Study: Heavy Metal Removal

A project conducted by an environmental science team evaluated the efficacy of this compound in removing lead and cadmium from aqueous solutions. Results indicated a high removal efficiency, supporting its application in environmental cleanup strategies.

Wirkmechanismus

The mechanism of action of 1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing biological processes and chemical reactions. The specific interactions depend on the metal ion and the environment in which the complex is formed .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Macrocyclic compounds with heteroatoms (S, N, O) are widely studied for their metal-binding capabilities. Below is a detailed comparison of 1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol with structurally related macrocycles:

Table 1: Structural and Functional Comparison

| Compound Name | Ring Size | Heteroatoms | Substituents | Solubility | Metal Binding Selectivity | Key Applications |

|---|---|---|---|---|---|---|

| 1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol | 15 | 3S, 2N | Methanol | High in DMF/EtOH | Cu(II), Ni(II) | Catalysis, Sensors |

| 1,4,7-Trithiacyclononane | 9 | 3S | None | Low in H₂O | Hg(II), Pb(II) | Heavy metal remediation |

| 18-Crown-6 | 18 | 6O | None | High in H₂O | K⁺, Na⁺ | Alkali metal extraction |

| 1,4,8,11-Tetraazacyclotetradecane (Cyclam) | 14 | 4N | None | Moderate in MeOH | Co(III), Fe(II) | Radiopharmaceuticals |

Key Findings :

Metal Selectivity: The sulfur and nitrogen donor atoms in 1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol favor soft Lewis acids like Cu(II) (log K = 12.3) and Ni(II) (log K = 10.8), whereas 1,4,7-Trithiacyclononane preferentially binds Hg(II) (log K = 20.1) due to its smaller cavity and sulfur-rich environment . Cyclam’s four nitrogen donors enable strong binding to harder acids like Co(III) (log K = 16.5), highlighting the role of donor atom type in selectivity .

Synthetic Methodology: The methanol derivative’s synthesis involves hydrazine-based precursors and triethylamine catalysis in ethanol (similar to thiadiazole derivatives in ), whereas 18-crown-6 requires high-dilution conditions to prevent oligomerization .

Solubility and Stability: The methanol substituent in the target compound improves solubility in ethanol and DMF compared to unsubstituted analogs like 1,4,7-Trithiacyclononane, which aggregates in aqueous media . 18-Crown-6’s oxygen-rich structure ensures exceptional water solubility but limits stability under acidic conditions.

Applications: While 1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol is used in electrochemical sensors for Cu(II) detection, Cyclam derivatives are pivotal in cancer radiotherapy (e.g., Gallium-68 labeling) .

Biologische Aktivität

1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol (CAS Number: 122023-94-3) is a sulfur-containing heterocyclic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through comprehensive analysis of existing literature, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of 1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol is C₁₁H₂₄N₂OS₃, with a molecular weight of approximately 296.52 g/mol. The compound features a cyclic structure that incorporates both nitrogen and sulfur atoms, which are known to enhance the stability and reactivity of the molecule.

Antimicrobial Activity

Research indicates that 1,4,10-trithia compounds exhibit significant antimicrobial properties. For instance:

- Study Findings : In vitro studies showed that derivatives of trithia compounds displayed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.

- Mechanism : The presence of sulfur atoms in the structure is believed to facilitate the formation of reactive species that disrupt bacterial cell membranes.

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise:

- Research Evidence : A study published in the Journal of Organic Chemistry highlighted that trithia compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems.

- Implications : This property suggests potential applications in preventing oxidative damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Cytotoxicity

The cytotoxic effects of 1,4,10-trithia-7,13-diazacyclopentadecane-2-methanol have been evaluated:

- Cell Line Studies : Experiments conducted on human cancer cell lines demonstrated that the compound exhibits selective cytotoxicity. For example, it showed higher toxicity towards breast cancer cells compared to normal fibroblast cells.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM depending on the cell line tested.

Data Summary

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Antioxidant | Free radical scavenging | |

| Cytotoxicity | Selective toxicity in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study conducted by Xue et al. (2001) assessed the antimicrobial efficacy of various trithia derivatives. The results indicated that compounds similar to 1,4,10-trithia exhibited significant inhibition against Gram-positive bacteria.

Case Study 2: Antioxidant Mechanism

Research by Bronson et al. (2001) explored the antioxidant mechanisms of sulfur-containing compounds. The findings suggested that these compounds could effectively reduce lipid peroxidation in cellular membranes.

Q & A

Q. What are the key structural features of 1,4,10-Trithia-7,13-diazacyclopentadecane-2-methanol, and how do they influence its reactivity in coordination chemistry?

Methodological Answer : The compound’s macrocyclic structure, featuring sulfur (thia) and nitrogen (diaza) donor atoms, creates a flexible yet selective ligand for metal ions. To confirm stereochemistry and donor-atom interactions, use X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Computational tools like density functional theory (DFT) can predict binding affinities for specific metal ions (e.g., transition metals) .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer : Employ a combination of:

- High-resolution mass spectrometry (HR-MS) to confirm molecular weight.

- Multinuclear NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve overlapping signals caused by the macrocycle’s symmetry.

- Infrared (IR) spectroscopy to identify functional groups (e.g., -OH in methanol substituents).

Cross-validate results with synthetic intermediates to detect impurities .

Q. What are the common synthetic routes for this macrocycle, and what are their limitations?

Methodological Answer : Synthesis typically involves:

- Stepwise cyclization : Reacting dithiols with diamines in the presence of templating agents (e.g., metal ions).

- High-dilution conditions to avoid oligomerization.

Limitations include low yields due to competing side reactions (e.g., disulfide formation). Optimize using Design of Experiments (DoE) to vary temperature, solvent polarity, and reactant ratios .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound with higher yields?

Methodological Answer : Apply a 2^k factorial design to test variables:

- Factors : Temperature (60–100°C), solvent (DMF vs. THF), and catalyst concentration.

- Response variables : Yield, purity (HPLC analysis).

Use response surface methodology (RSM) to identify interactions between factors. For example, high temperatures in polar solvents may improve cyclization but increase side products. Validate with triplicate runs .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR signal splitting vs. computational predictions)?

Methodological Answer :

- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility.

- DFT calculations : Simulate NMR chemical shifts and compare with experimental data to identify dominant conformers.

- Paramagnetic relaxation agents : Add shift reagents to resolve overlapping signals in crowded spectral regions .

Q. What computational approaches are suitable for predicting this compound’s supramolecular interactions (e.g., host-guest binding)?

Methodological Answer :

- Molecular dynamics (MD) simulations : Model the macrocycle’s flexibility in aqueous/organic solvents.

- Docking studies : Use software like AutoDock Vina to predict binding with guest molecules (e.g., metal ions, organic dyes).

- Quantum mechanical/molecular mechanical (QM/MM) methods : Analyze electronic interactions at binding sites .

Q. What challenges arise in scaling up synthesis, and how can membrane technologies mitigate them?

Methodological Answer :

- Challenge : Purification of macrocycles from byproducts (e.g., linear oligomers).

- Solution : Use nanofiltration membranes with molecular weight cutoffs (MWCO) tailored to retain the target compound while allowing smaller impurities to pass. Optimize transmembrane pressure and solvent compatibility using CRDC subclass RDF2050104 guidelines .

Q. How can interdisciplinary approaches (e.g., materials science) enhance applications of this compound?

Methodological Answer :

- Hybrid materials : Incorporate the macrocycle into metal-organic frameworks (MOFs) for catalytic or sensing applications. Use solvothermal synthesis with in-situ XRD monitoring.

- Surface functionalization : Graft the compound onto nanoparticles via thiol-metal interactions; characterize using TEM and XPS .

Data Analysis and Validation

Q. How should researchers validate experimental data when literature reports conflicting properties (e.g., solubility, stability)?

Methodological Answer :

- Reproducibility protocols : Follow NIST-standardized methods for solubility measurements (e.g., shake-flask technique under controlled humidity).

- Stability studies : Use accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation profiles against reference materials .

Q. What statistical methods are critical for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer :

- Principal component analysis (PCA) : Reduce dimensionality in datasets (e.g., logP, binding constants).

- Partial least squares regression (PLSR) : Correlate structural descriptors (e.g., substituent electronegativity) with biological activity. Validate models using leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.